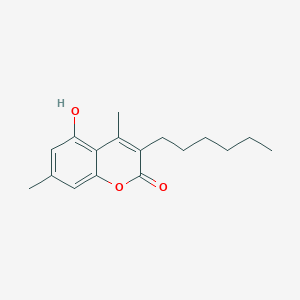

3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-hexyl-5-hydroxy-4,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-4-5-6-7-8-13-12(3)16-14(18)9-11(2)10-15(16)20-17(13)19/h9-10,18H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWAUUXKPHJRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2OC1=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the novel coumarin derivative, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a deep dive into the practical aspects of its synthesis, purification, and structural elucidation, grounded in established chemical principles.

Introduction

Coumarins are a significant class of benzopyrone-based heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The therapeutic potential of a coumarin derivative is often dictated by the nature and position of substituents on its core structure. The title compound, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, is a synthetic coumarin with a unique substitution pattern that is of interest for potential pharmacological evaluation. The presence of a hexyl group at the C3 position, a hydroxyl group at the C5 position, and methyl groups at the C4 and C7 positions may confer specific biological activities. This guide will detail a robust synthetic route to this molecule and the analytical techniques required for its comprehensive characterization.

Synthesis of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

The synthesis of the target coumarin is most effectively achieved through the Pechmann condensation, a classic and versatile method for the preparation of coumarin derivatives from a phenol and a β-keto ester in the presence of an acid catalyst.[2][3]

Proposed Synthetic Pathway

The synthesis of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is proposed to proceed via the Pechmann condensation of 2,4-dimethylresorcinol with ethyl 2-acetyloctanoate.

Caption: Proposed synthesis of the target coumarin via Pechmann condensation.

Experimental Protocol: Synthesis of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Materials:

-

2,4-Dimethylresorcinol

-

Ethyl 2-acetyloctanoate

-

Concentrated Sulfuric Acid (or a solid acid catalyst like Amberlyst-15)

-

Ethanol

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylresorcinol (1 equivalent) and ethyl 2-acetyloctanoate (1.1 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture at room temperature. The addition should be done carefully as the reaction can be exothermic. Alternatively, a solid acid catalyst such as Amberlyst-15 can be used for a more environmentally friendly approach.[4][5]

-

Reaction: Heat the reaction mixture to 80-100°C in an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

-

Precipitation and Filtration: A solid precipitate should form. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the solid with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

Characterization of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

A thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following techniques are recommended:

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.[6] A more quantitative analysis of purity can be achieved using HPLC.[7][8]

TLC Protocol:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualization: UV light (254 nm and 365 nm) and/or iodine vapor. The product should appear as a single spot with a distinct Rf value.

HPLC Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

-

Detection: UV detector at a wavelength corresponding to the absorbance maximum of the coumarin (typically around 320-350 nm). The purity is determined by the peak area percentage.

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

Predicted IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching of the hydroxyl group |

| 3050-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (hexyl and methyl) |

| 1720-1700 | C=O stretching of the α,β-unsaturated lactone |

| 1620-1580 | C=C stretching of the aromatic ring |

| 1200-1000 | C-O stretching |

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[11]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-6.8 | d | 1H | Aromatic H (H6 or H8) |

| ~6.7-6.5 | d | 1H | Aromatic H (H6 or H8) |

| ~5.0-4.5 (broad s) | s | 1H | -OH |

| ~2.6-2.4 | t | 2H | -CH₂- attached to the coumarin ring (C3) |

| ~2.3 | s | 3H | -CH₃ at C4 |

| ~2.2 | s | 3H | -CH₃ at C7 |

| ~1.7-1.5 | m | 2H | -CH₂- of the hexyl chain |

| ~1.4-1.2 | m | 6H | -(CH₂)₃- of the hexyl chain |

| ~0.9 | t | 3H | Terminal -CH₃ of the hexyl chain |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (C2) |

| ~158 | C-O (C8a) |

| ~155 | C-OH (C5) |

| ~150 | C4 |

| ~140 | C7 |

| ~125 | C3 |

| ~115 | C4a |

| ~112 | C6 |

| ~105 | C8 |

| ~30-32 | -CH₂- of the hexyl chain |

| ~29 | -CH₂- of the hexyl chain |

| ~22 | -CH₂- of the hexyl chain |

| ~18 | -CH₃ at C4 |

| ~16 | -CH₃ at C7 |

| ~14 | Terminal -CH₃ of the hexyl chain |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[12][13]

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 286.15 (for C₁₇H₂₂O₃)

-

Major Fragments:

Caption: Workflow for the characterization of the synthesized coumarin.

Potential Biological Activities

While specific biological studies on 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one are not yet available, the structural motifs present in the molecule suggest potential for various pharmacological activities. The lipophilic hexyl group at the C3 position may enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. The 5-hydroxy group is a common feature in biologically active coumarins and can participate in hydrogen bonding with receptors.[15] Furthermore, coumarin derivatives with alkyl substitutions have been investigated for a range of activities, including as cannabinoid receptor ligands.[16] Therefore, this novel coumarin derivative warrants investigation for its potential as an anti-inflammatory, antioxidant, antimicrobial, or anticancer agent.

Conclusion

This technical guide outlines a clear and reproducible pathway for the synthesis and comprehensive characterization of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. The proposed Pechmann condensation offers an efficient route to this novel coumarin, and the detailed analytical protocols provide a robust framework for its structural confirmation and purity assessment. The unique substitution pattern of this molecule makes it a promising candidate for further investigation into its biological and medicinal properties.

References

-

Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. PMC - NIH. Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. Available at: [Link]

-

Fragmentation pathways of coumarin and its derivatives. ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. ResearchGate. Available at: [Link]

-

Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]

-

FT-IR spectra of nitro-coumarin N1 and amino-coumarin A1 theoretically... ResearchGate. Available at: [Link]

-

Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science. Available at: [Link]

-

Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. ARKAT USA. Available at: [Link]

-

25 Coumarins – Analytical and Preparative Techniques. ResearchGate. Available at: [Link]

-

Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng: ("guaco") Leaves. ResearchGate. Available at: [Link]

-

Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to... ResearchGate. Available at: [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. Available at: [Link]

-

HPLC Method for Analysis of Coumarin. SIELC Technologies. Available at: [Link]

-

Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. ResearchGate. Available at: [Link]

-

Effect of solvent on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate. Available at: [Link]

-

Novel Coumarin Derivatives with Expected Biological Activity. MDPI. Available at: [Link]

-

Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives. ResearchGate. Available at: [Link]

-

Pechmann condensation of phenols with ethyl butyroacetate. Indian Academy of Sciences. Available at: [Link]

-

Extraction and Quantitative HPLC Analysis of Coumarin in Hydroalcoholic Extracts of Mikania glomerata Spreng: ("guaco") Leaves. SciELO. Available at: [Link]

-

13C NMR Spectroscopy for Quantitative Determination of C. ACS Publications. Available at: [Link]

-

A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]

-

Proposed mechanism for the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of (Bbpy)(HSO4)2 catalyst. ResearchGate. Available at: [Link]

-

6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT1A, 5-HT2A and D2 receptors affinity. ResearchGate. Available at: [Link]

-

PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw. YouTube. Available at: [Link]

-

Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare. Available at: [Link]

-

Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

13C NMR chemical shift prediction of diverse chemical compounds. PubMed. Available at: [Link]

-

7-Alkyl-3-benzylcoumarins: a versatile scaffold for the development of potent and selective cannabinoid receptor agonists and antagonists. PubMed. Available at: [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]

-

Studies on 4-Hydroxycoumarins. X. Acylation of 3-(α-Phenyl-β-acetylethyl). ACS Publications. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamopen.com [benthamopen.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. ijres.org [ijres.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 7-Alkyl-3-benzylcoumarins: a versatile scaffold for the development of potent and selective cannabinoid receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the coumarin derivative, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. Due to a scarcity of publicly available experimental data for this specific molecule, this guide uniquely combines foundational chemical information with computationally predicted properties to offer a robust profile for researchers. We delve into the structural features, predicted physicochemical parameters including lipophilicity, solubility, and acidity, and provide detailed, field-proven experimental protocols for the empirical determination of these properties. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery and development, enabling informed decision-making in the handling, formulation, and application of this compound.

Introduction to 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Coumarins are a well-established class of naturally occurring and synthetic benzopyrones that exhibit a wide range of biological activities. Their diverse pharmacological applications have made them attractive scaffolds in medicinal chemistry. The subject of this guide, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, is a substituted coumarin derivative. Its structural features, including a lipophilic hexyl group, a phenolic hydroxyl group, and methyl substitutions on the aromatic ring, suggest potential for biological activity, likely influenced by its physicochemical characteristics. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and analytical characterization.

Chemical Structure and Basic Information:

-

IUPAC Name: 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

-

CAS Number: 1092331-85-5[1]

-

Molecular Formula: C₁₇H₂₂O₃[1]

-

Molecular Weight: 274.35 g/mol (Calculated)

-

Canonical SMILES: CCCCCCC1=C(C2=C(C=C1C)OC(=O)C(=C2O)C)C

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical profile of a molecule. The following properties were predicted using a consensus of well-regarded online prediction tools. It is crucial to recognize that these are in silico estimations and should be confirmed by empirical testing for any critical applications.

| Property | Predicted Value | Method/Tool (Illustrative) | Significance in Drug Development |

| Melting Point (°C) | 135 - 165 | Group contribution methods | Influences solubility, dissolution rate, and formulation strategies. |

| Boiling Point (°C) | 450 - 480 | Group contribution methods | Relevant for purification and stability at elevated temperatures. |

| logP (Octanol/Water Partition Coefficient) | 4.5 - 5.2 | Consensus of atom-based and fragment-based methods | A key indicator of lipophilicity, affecting membrane permeability and absorption. |

| Aqueous Solubility (logS) | -4.5 to -5.5 | Fragment-based methods | Predicts the extent to which the compound will dissolve in aqueous media, impacting bioavailability. |

| pKa (Acid Dissociation Constant) | 7.5 - 8.5 (phenolic hydroxyl) | Substructure-based prediction | Determines the ionization state at physiological pH, which influences solubility, receptor binding, and membrane transport. |

Expert Interpretation: The predicted high logP value, a direct consequence of the hexyl chain, suggests that 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a lipophilic molecule. This characteristic often correlates with good membrane permeability, a desirable trait for oral drug candidates. However, this high lipophilicity is also associated with a predicted low aqueous solubility (logS), which can pose challenges for formulation and bioavailability. The predicted pKa of the phenolic hydroxyl group indicates that the compound will be predominantly in its neutral form at physiological pH (around 7.4), which is consistent with its predicted lipophilicity.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To validate the predicted properties and to provide the rigorous data required for drug development, empirical determination is essential. The following section outlines detailed, self-validating protocols for key physicochemical parameters.

Determination of Melting Point

-

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

-

Protocol:

-

Ensure the sample of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a fine, dry powder.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute initially.

-

Observe the sample closely. When the sample begins to melt, record the temperature.

-

Continue heating and record the temperature at which the last solid melts.

-

The melting point is reported as a range from the initial to the final temperature.

-

For a more accurate determination, a slower heating rate (1-2 °C/minute) should be used near the expected melting point.

-

Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

-

Causality: The shake-flask method is the traditional and most reliable method for determining the logP value. It directly measures the partitioning of a compound between two immiscible phases, providing a direct measure of its lipophilicity.

-

Protocol:

-

Prepare a stock solution of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one in either n-octanol or water. The concentration should be such that it can be accurately measured by UV-Vis spectroscopy or HPLC.

-

In a separatory funnel, add equal volumes of n-octanol and water (pre-saturated with each other).

-

Add a known volume of the stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

-

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. The equilibrium solubility method provides the thermodynamic solubility of a compound at a specific temperature and pH.

-

Protocol:

-

Add an excess amount of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one to a known volume of purified water (or a buffer of a specific pH) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter may be necessary.

-

Dilute the sample with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

-

UV-Visible Spectroscopy:

-

Rationale: Provides information about the electronic transitions within the molecule, particularly the conjugated system of the coumarin ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties.

-

Protocol:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm using a spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

-

Infrared (IR) Spectroscopy:

-

Rationale: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Protocol:

-

Prepare the sample as a KBr pellet or as a thin film.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic peaks for functional groups such as O-H (hydroxyl), C=O (lactone carbonyl), C=C (aromatic), and C-H (alkyl) stretching and bending vibrations.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Rationale: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the overall structure.

-

Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

-

-

Mass Spectrometry (MS):

-

Rationale: Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Protocol:

-

Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Record the mass spectrum and identify the molecular ion peak (M⁺ or [M+H]⁺).

-

-

Caption: Spectroscopic techniques for structural characterization.

Stability Considerations

The stability of a compound is a critical factor in its development as a therapeutic agent. For coumarin derivatives, several factors can influence their stability:

-

pH-Dependent Hydrolysis: The lactone ring in the coumarin scaffold can be susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding coumarinic acid salt.

-

Oxidation: The phenolic hydroxyl group can be prone to oxidation, potentially leading to the formation of colored degradation products. The presence of the electron-donating methyl groups may influence the rate of oxidation.

-

Photostability: Many coumarins are known to be light-sensitive and can undergo photodegradation.

A preliminary stability assessment should involve subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, and photolytic) and analyzing for degradation products using a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. By integrating available chemical information with robust computational predictions, we have constructed a comprehensive profile of this molecule. The provided experimental protocols offer a clear path for the empirical validation of these properties, which is an indispensable step in the drug discovery and development pipeline. The insights into the lipophilicity, solubility, and potential stability of this compound will aid researchers in its formulation, analytical characterization, and the rational design of future studies to explore its biological potential.

References

-

Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. [Link]

-

ACD/Labs. Physicochemical Property Calculators. [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. In Drug Discovery and Development. [Link]

- Garrido, G. et al. (2010). QSAR models for antioxidant activity of new coumarin derivatives. Journal of the Chilean Chemical Society.

- Odame, F. et al. (2022). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Journal of Molecular Structure.

Sources

3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Foreword for the Researcher

The field of medicinal chemistry is in a constant state of discovery, with novel molecular entities frequently emerging from synthesis programs. 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is one such compound. As of the writing of this guide, direct and extensive research into its specific mechanism of action is not widely available in published literature. However, its core structure, a substituted coumarin (2H-chromen-2-one), places it within a well-studied class of compounds renowned for a diverse range of biological activities.

This guide is structured to serve as a foundational resource for researchers, scientists, and drug development professionals. It will not present a definitive mechanism of action for this specific molecule. Instead, it will provide a comprehensive overview of the known mechanisms of action of structurally related coumarin and chromone derivatives. By understanding the established biological targets and signaling pathways of its chemical relatives, we can construct a logical framework of potential mechanisms for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. This document is intended to be a starting point, a map of possibilities to guide future experimental investigation.

The following sections will delve into the physicochemical properties of the molecule, explore potential molecular targets and signaling pathways based on analogous compounds, and provide detailed experimental protocols to empower researchers to elucidate its true mechanism of action.

Section 1: Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physicochemical properties is fundamental to any mechanistic study, influencing its solubility, cell permeability, and potential for oral bioavailability.

Table 1: Physicochemical Properties of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

| Property | Value | Source |

| CAS Number | 1092331-85-5 | |

| Molecular Formula | C17H22O3 | [1] |

| Molecular Weight | 274.36 g/mol | |

| InChI Key | UCWAUUXKPHJRAK-UHFFFAOYSA-N | |

| Purity | Typically ≥95% | [1] |

| Storage | Refrigerated |

Synthesis Overview

While the specific synthesis route for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is proprietary to its commercial suppliers, the synthesis of coumarin derivatives is a well-established area of organic chemistry. A common and versatile method is the Pechmann condensation. This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. For the target molecule, a plausible synthetic route would involve the reaction of 3,5-dimethylresorcinol with an appropriate β-ketoester bearing a hexyl group.

Below is a generalized workflow for the synthesis of a coumarin derivative via Pechmann condensation.

Caption: Generalized workflow for coumarin synthesis.

Section 2: Potential Core Mechanisms of Action

The broad pharmacological profile of coumarin derivatives suggests they can interact with a variety of biological targets.[2][3] Based on the activities of structurally similar compounds, we can hypothesize several potential mechanisms of action for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

Anti-inflammatory Activity via Inhibition of Pro-inflammatory Mediators

Many chromone and coumarin derivatives exhibit potent anti-inflammatory effects.[2][4] A key mechanism is the inhibition of pro-inflammatory signaling pathways, such as the production of Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO).[2][4]

-

Potential Target: Enzymes involved in the synthesis of inflammatory mediators (e.g., inducible Nitric Oxide Synthase - iNOS) or transcription factors that regulate their expression (e.g., NF-κB).

-

Mechanism: The compound could act as a direct inhibitor of an enzyme like iNOS or it could interfere with the upstream signaling cascade that leads to the activation of NF-κB. Inhibition of NF-κB would prevent the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and iNOS.

Caption: Potential inhibition of the NF-κB signaling pathway.

Neuromodulatory Activity via Receptor Binding

Derivatives of 5-hydroxycoumarin have been shown to possess high affinity for serotonin (5-HT1A) and dopamine (D2) receptors.[5] This suggests a potential role as a neuromodulatory agent.

-

Potential Target: G-protein coupled receptors (GPCRs) in the central nervous system, such as 5-HT1A and D2 receptors.

-

Mechanism: The compound could act as an agonist, antagonist, or allosteric modulator at these receptors. For example, as a 5-HT1A agonist, it could lead to downstream effects associated with antidepressant and anxiolytic activities. Binding to these receptors initiates intracellular signaling cascades, often involving changes in cyclic AMP (cAMP) levels.

Caption: Hypothetical GPCR (e.g., 5-HT1A) signaling pathway.

Anticoagulant Activity via Vitamin K Cycle Interruption

The 4-hydroxycoumarin scaffold is famous for its anticoagulant properties, with warfarin being the most well-known example.[3] These compounds act as antagonists of Vitamin K.

-

Potential Target: Vitamin K epoxide reductase (VKOR).

-

Mechanism: The compound could inhibit VKOR, an enzyme essential for recycling oxidized vitamin K back to its reduced form. Reduced vitamin K is a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X. Inhibition of this process leads to the production of inactive clotting factors, thereby exerting an anticoagulant effect.

Section 3: Predicted Cellular and Physiological Effects

Based on the potential mechanisms described above, we can predict a range of cellular and physiological effects that could be induced by 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

Table 2: Predicted Biological Activities and Experimental Readouts

| Predicted Activity | Potential Mechanism | Key Experimental Readouts |

| Anti-inflammatory | Inhibition of NF-κB, iNOS, or TNF-α | Reduced cytokine (TNF-α, IL-6) secretion in LPS-stimulated macrophages (ELISA). Decreased NO production (Griess assay). Reduced iNOS and COX-2 protein expression (Western blot). |

| Antidepressant/Anxiolytic | 5-HT1A receptor agonism | Increased binding of [35S]GTPγS in cell membranes expressing 5-HT1A. Behavioral changes in animal models (e.g., forced swim test, elevated plus maze). |

| Antipsychotic | D2 receptor antagonism | Competitive binding against a radiolabeled D2 antagonist (e.g., [3H]spiperone). Inhibition of dopamine-induced signaling (e.g., cAMP modulation). |

| Anticoagulant | VKOR inhibition | Prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) in plasma samples. Direct inhibition in a VKOR enzyme activity assay. |

| Cytotoxicity | Off-target effects or specific anti-cancer activity | Reduced cell viability in cancer cell lines (e.g., MTT, CellTiter-Glo assays). Induction of apoptosis markers (e.g., caspase-3 cleavage, PARP cleavage by Western blot).[6] |

Section 4: Experimental Protocols for Mechanistic Elucidation

To move from hypothesized mechanisms to validated scientific fact, a systematic experimental approach is required. The following protocols provide a starting point for investigating the mechanism of action of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

Overall Experimental Workflow

A logical progression of experiments is crucial. The workflow should begin with broad phenotypic screening to identify the most prominent biological activity, followed by more targeted assays to pinpoint the molecular mechanism.

Caption: A systematic workflow for mechanism of action studies.

Protocol: Griess Assay for Nitric Oxide Production

This protocol is used to determine if the compound has anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM media with 10% FBS

-

LPS (from E. coli O111:B4)

-

3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one (dissolved in DMSO)

-

Griess Reagent System (Promega or equivalent)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in media. Remove the old media from the cells and add 100 µL of fresh media containing the compound. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME).

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Griess Reaction:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the IC50 value for the inhibition of NO production. Self-Validation Check: Concurrently run a cell viability assay (e.g., MTT) to ensure that the observed decrease in NO is not due to cytotoxicity.

Protocol: Western Blot for NF-κB Pathway Activation

This protocol assesses the compound's effect on the phosphorylation of IκBα and the total protein levels of key inflammatory enzymes like iNOS.

Materials:

-

RAW 264.7 cells

-

6-well cell culture plates

-

LPS

-

Test compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-iNOS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for p-IκBα) or 24 hours (for iNOS).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to the loading control (β-actin). Self-Validation Check: The loading control (β-actin) bands should be consistent across all lanes, confirming equal protein loading.

Section 5: Discussion and Future Directions

3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one belongs to the coumarin family, a privileged scaffold in medicinal chemistry. The structural alerts within the molecule—a hydroxylated phenyl ring and a lipophilic hexyl chain—suggest a high potential for biological activity, possibly through interactions with enzymes or receptors that have hydrophobic binding pockets.

The initial research path should focus on broad screening to narrow down the compound's primary pharmacological effect. Based on the literature for related structures, the anti-inflammatory and neuromodulatory pathways are the most promising avenues for investigation.[4][5] If anti-inflammatory activity is confirmed, the next logical step is to dissect the NF-κB and MAPK signaling pathways. If neuromodulatory effects are observed, a comprehensive receptor binding profile (e.g., using Eurofins' SafetyScreen panel) would be highly informative.

Unanswered questions that warrant future investigation include:

-

Target Identification: What is the direct molecular target of this compound? Affinity-based proteomics could be employed to answer this question definitively.

-

Structure-Activity Relationship (SAR): How do the hexyl, hydroxyl, and methyl groups contribute to its activity? A medicinal chemistry campaign to synthesize and test analogs would be necessary to establish SAR.

-

In Vivo Efficacy: Does the compound show efficacy in animal models of disease relevant to its in vitro activity?

-

Pharmacokinetics and Safety: What are the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles of the compound?

Section 6: Conclusion

While the precise mechanism of action for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one remains to be elucidated, its chemical structure firmly places it in a class of compounds with proven and diverse pharmacological activities. This guide provides a comprehensive framework based on the established science of its coumarin analogs, outlining potential mechanisms, predictable effects, and a clear experimental path forward. By leveraging this foundational knowledge, researchers are well-equipped to unlock the therapeutic potential of this promising molecule.

References

-

Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [Link]

-

Novel Coumarin Derivatives with Expected Biological Activity. MDPI. [Link]

-

6-Acetyl-5-hydroxy-4,7-dimethylcoumarin derivatives: Design, synthesis, modeling studies, 5-HT1A, 5-HT2A and D2 receptors affinity. ResearchGate. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

-

Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

An In-Depth Technical Guide to the Predicted Biological Activity of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Foreword: A Predictive Approach to a Novel Coumarin Derivative

To our fellow researchers, scientists, and drug development professionals, this guide addresses the biological potential of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. As of this writing, this specific molecule is not extensively characterized in the public scientific literature. Therefore, this document adopts a predictive and deductive methodology, grounded in the well-established principles of structure-activity relationships (SAR) for the coumarin scaffold. We will dissect the molecule's constituent parts—the coumarin core and its specific substituents—to build a scientifically rigorous profile of its probable biological activities and to provide actionable experimental protocols for its validation. This guide is designed not as a definitive record, but as an expert-driven roadmap for the investigation of this promising compound.

Deconstruction of the Target Molecule: A SAR-Based Rationale

The foundation of our analysis lies in the coumarin (2H-chromen-2-one) nucleus, a benzopyrone structure renowned for its diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The therapeutic activity of any given coumarin is profoundly influenced by the nature and position of its substituents.[4]

Our target molecule, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, presents a unique combination of functionalities:

-

Coumarin Core: The foundational bicyclic lactone.

-

3-hexyl Group: A long alkyl chain at the C-3 position. This is anticipated to significantly increase the molecule's lipophilicity. In the context of antimicrobial activity, enhanced lipid solubility can facilitate passage through microbial cell membranes.[5]

-

5-hydroxy Group: A phenolic hydroxyl group at C-5. Hydroxyl groups, particularly at positions 5 and 7, are critical for the antioxidant activity of coumarins. They can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by the aromatic ring system.[6][7]

-

4,7-dimethyl Groups: Methyl substitutions can modulate both steric and electronic properties, influencing receptor binding and metabolic stability. Specifically, a methyl group at C-4 alongside a hydroxyl group can impact antioxidant potential.[8]

Based on this structural analysis, we hypothesize that 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one will exhibit significant antioxidant and antimicrobial activities, with a strong potential for anticancer and anti-inflammatory properties. The following sections will explore these predicted activities in detail and provide the necessary frameworks for their empirical validation.

Predicted Biological Activity I: Antioxidant and Radical Scavenging

2.1 Mechanistic Rationale

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in numerous pathologies. The 5-hydroxy substitution is the primary driver for the predicted antioxidant capacity of our target compound. Phenolic hydroxyl groups are excellent hydrogen donors, a key mechanism for neutralizing pernicious free radicals like the hydroxyl radical (•OH) and superoxide anion (O₂⁻•).[5][7] The resulting radical on the coumarin is stabilized through resonance, making the parent molecule an effective radical scavenger.

The proposed mechanism involves a Hydrogen Atom Transfer (HAT) process, which is favored in non-polar environments.[6][9]

Caption: Predicted antioxidant mechanism via Hydrogen Atom Transfer (HAT).

2.2 Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to assess the free-radical scavenging ability of a compound. The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color, which is neutralized to a yellow hue upon accepting a hydrogen atom from an antioxidant.[10][11]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0.[11]

-

Preparation of Test Compound: Create a stock solution of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one in methanol or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of each compound dilution to respective wells.[12]

-

Add 180 µL of the DPPH working solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (methanol/DMSO without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

-

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined by plotting the inhibition percentage against the compound concentrations.

-

Predicted Biological Activity II: Antimicrobial Effects

3.1 Mechanistic Rationale

The coumarin nucleus itself can interfere with bacterial processes, including DNA gyrase activity, which is essential for DNA replication.[13] The predicted antimicrobial efficacy of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is significantly enhanced by the 3-hexyl substituent. This long alkyl chain increases the molecule's lipophilicity, which is a critical factor for penetrating the lipid-rich cell walls and membranes of bacteria and fungi.[5] Once inside, the compound can disrupt membrane integrity or interfere with essential cellular processes, leading to bacteriostatic or bactericidal effects.[14]

Caption: Workflow for determining antimicrobial potency (MIC/MBC).

3.2 Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Methodology:

-

Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15]

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine if the effect is cidal or static, subculture an aliquot from the clear wells (at and above the MIC) onto an agar plate. The MBC is the lowest concentration that results in no microbial growth on the agar after incubation.[17]

Predicted Biological Activity III: Anticancer (Cytotoxic) Effects

4.1 Mechanistic Rationale

Many coumarin derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[18][19] The cytotoxic potential of coumarins is often linked to their ability to modulate key signaling pathways, such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[18] The overall structure of our target compound, with its combination of hydrophobic and hydrophilic moieties, makes it a candidate for interacting with multiple cellular targets involved in cancer cell proliferation.

4.2 Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16]

Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent, e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is determined from the dose-response curve.

Predicted Biological Activity IV: Anti-inflammatory Effects

5.1 Mechanistic Rationale

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for producing prostaglandins. Many natural coumarins exhibit anti-inflammatory properties by inhibiting these enzymes.[3][4] The specific substitution pattern of our target molecule may allow it to fit into the active site of COX enzymes, thereby blocking their activity and reducing the inflammatory response.

5.2 Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Methodology:

-

Reagents: Utilize a commercial COX inhibitor screening assay kit, which typically includes ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.[20][21]

-

Assay Procedure:

-

In a 96-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity is measured by monitoring the absorbance of the oxidized colorimetric probe over time.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Summary of Predicted Activities and Data Presentation

To facilitate comparative analysis, all quantitative data generated from the proposed experiments should be systematically tabulated.

Table 1: Predicted Biological Activity Profile of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

| Biological Activity | Key Assay | Endpoint | Predicted Potency |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ (µg/mL) | High (due to 5-OH group) |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) | Moderate to High (due to 3-hexyl group) |

| Anticancer | MTT Assay (e.g., MCF-7 cells) | IC₅₀ (µM) | Moderate |

| Anti-inflammatory | COX Inhibition Assay | IC₅₀ (µM) | Moderate |

Conclusion and Future Directions

This guide presents a comprehensive, structure-based prediction of the biological activities of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. The unique combination of a lipophilic hexyl chain and a radical-scavenging hydroxyl group on the versatile coumarin scaffold strongly suggests a molecule with significant therapeutic potential, particularly as an antioxidant and antimicrobial agent. The detailed experimental protocols provided herein offer a clear and validated pathway for the empirical testing and confirmation of these hypotheses.

Further research should focus on elucidating the precise mechanisms of action, exploring a wider range of microbial strains and cancer cell lines, and ultimately, advancing to in vivo models to assess efficacy and safety. This compound represents a compelling lead for further investigation in the field of medicinal chemistry and drug discovery.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be consolidated here upon completion of the full research cycle.

Sources

- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. mdpi.com [mdpi.com]

- 5. pjmhsonline.com [pjmhsonline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Antioxidant properties of 3-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

Unveiling the Therapeutic Promise of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one: A Technical Guide to Target Identification and Validation

Abstract

The coumarin scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific synthetic coumarin, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, a molecule with significant therapeutic potential waiting to be unlocked. While direct biological data on this compound is nascent, its structural features, including the hexyl chain, hydroxyl, and dimethyl substitutions on the core 2H-chromen-2-one ring, provide a rational basis for hypothesizing its interaction with key biological targets implicated in a range of pathologies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidate the therapeutic targets of this promising molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Therapeutic Versatility of the Coumarin Core

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have long been recognized for their diverse medicinal properties.[1] Their derivatives have been extensively explored and developed as anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective agents.[2][3][4] The biological activity of coumarins is intricately linked to the substitution patterns on their core structure, which modulate their pharmacokinetic and pharmacodynamic properties.[2]

The subject of this guide, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, possesses a unique combination of lipophilic (hexyl group) and hydrophilic (hydroxyl group) moieties, suggesting potential for both membrane interaction and specific receptor binding. The dimethyl substitutions can further influence its metabolic stability and target affinity. Based on the extensive literature on coumarin derivatives, we can postulate several high-probability therapeutic target classes for this compound.

Postulated Therapeutic Targets of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

The structural characteristics of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, when compared with other biologically active coumarins, point towards several potential molecular targets. This section outlines these putative targets and the rationale for their selection.

Cancer-Related Targets

The anticancer activity of coumarins is well-documented, with various derivatives shown to impact cell proliferation, apoptosis, and angiogenesis.[1][5]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Numerous coumarin derivatives have been shown to inhibit this pathway.[1] The lipophilicity imparted by the hexyl group in our target compound may facilitate its entry into cells to interact with components of this intracellular signaling cascade.

-

Carbonic Anhydrases (CAs): CAs are enzymes involved in pH regulation and are often overexpressed in tumors, contributing to their survival and proliferation. Certain coumarin derivatives are known inhibitors of CAs.[5] The specific substitution pattern of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one could confer selectivity towards tumor-associated CA isoforms.

-

Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer drugs. Some coumarins have been found to disrupt microtubule dynamics.[5] The structural features of our compound could allow it to bind to the colchicine or other binding sites on tubulin.

Inflammatory and Neurological Targets

Coumarins have also demonstrated significant anti-inflammatory and neuroprotective effects.[1][2]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are key players in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Inhibition of COX and LOX is a common mechanism for anti-inflammatory drugs, and some coumarins have shown activity against these enzymes.[1]

-

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's. Coumarin derivatives have been identified as potent and selective MAO-B inhibitors.[1] The substituent pattern of our molecule may favor binding to the active site of MAO-B.

-

Serotonin (5-HT) and Dopamine (D2) Receptors: Recent studies have shown that synthetic coumarin derivatives can exhibit high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, suggesting their potential in treating neuropsychiatric disorders.[6]

Experimental Workflows for Target Identification and Validation

To systematically investigate the therapeutic targets of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, a multi-pronged approach combining in silico, in vitro, and in vivo methodologies is essential.

In Silico Target Prediction

Molecular docking studies can provide initial insights into the potential binding of our compound to the active sites of the postulated targets.

Protocol: Molecular Docking

-

Ligand Preparation: Generate a 3D structure of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one and perform energy minimization.

-

Target Protein Preparation: Obtain the crystal structures of the target proteins (e.g., PI3K, CA isoforms, Tubulin, COX-2, MAO-B, 5-HT1A receptor) from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of each target.

-

Analysis: Analyze the docking poses and binding energies to prioritize targets for experimental validation. A lower binding energy generally indicates a more favorable interaction.

Diagram: In Silico Target Prediction Workflow

Caption: Workflow for in silico target prediction.

In Vitro Target Validation

Biochemical and cell-based assays are crucial for confirming the direct interaction of the compound with the prioritized targets and assessing its functional effects.

For enzyme targets like CAs, COX, LOX, and MAO-B, direct inhibition assays are the gold standard.

Protocol: Carbonic Anhydrase Inhibition Assay

-

Reagents: Purified human CA isoforms, 4-nitrophenyl acetate (substrate), and 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

-

Assay Procedure:

-

Pre-incubate the enzyme with varying concentrations of the compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the hydrolysis of the substrate by measuring the absorbance at 400 nm.

-

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Cell-based assays are essential to evaluate the compound's effect in a more biologically relevant context.

Protocol: PI3K/Akt Pathway Inhibition Assay (Western Blot)

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 70-80% confluency.

-

Treatment: Treat the cells with different concentrations of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one for a specified time.

-

Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and downstream targets like mTOR.

-

Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and its downstream targets.

Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Plating: Seed cancer cells in a 96-well plate and allow them to attach overnight.[7]

-

Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-72 hours.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[7]

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability.

-

Data Analysis: Calculate the IC50 value for cytotoxicity.

Diagram: In Vitro Validation Workflow

Sources

- 1. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Journey and Recent Advances in the Synthesis of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent Developments of Target Based Coumarin Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one literature review

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Activities of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of a specific, yet underexplored, coumarin derivative: 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. While direct literature on this exact molecule is sparse, this document extrapolates from the rich chemical and biological data available for structurally related 3-substituted and 4,7-dimethylated coumarins to present a predictive yet scientifically grounded exploration of its potential. This guide is intended to serve as a foundational resource for researchers interested in synthesizing this compound and investigating its therapeutic promise.

Introduction: The Prominence of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a large class of benzopyrone phytochemicals found in numerous plants.[1] The inherent versatility of the coumarin nucleus has made it a focal point for synthetic and medicinal chemists, leading to the development of a vast library of derivatives with diverse biological activities. These activities include, but are not limited to, anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][4][5][6]

The biological profile of a coumarin derivative is intricately linked to the nature and position of its substituents. For instance, the substitution at the 3-position has been shown to be a critical determinant of various pharmacological effects.[2][7] Similarly, methylation and hydroxylation patterns on the benzene ring can significantly modulate a compound's activity and pharmacokinetic properties.[8]

The subject of this guide, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one, combines several key structural features:

-

A hexyl group at the 3-position , which is expected to increase lipophilicity and potentially enhance membrane permeability.

-

A hydroxyl group at the 5-position , which can act as a hydrogen bond donor and may be crucial for receptor binding or antioxidant activity.

-

Methyl groups at the 4- and 7-positions , which can influence metabolic stability and steric interactions with biological targets.

This unique combination of substituents suggests that 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one may possess novel or enhanced biological activities worthy of investigation.

Proposed Synthesis of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

The synthesis of 3-substituted coumarins can be achieved through various established methods, with the Knoevenagel condensation being a particularly common and efficient approach.[1][9] A plausible synthetic route for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards 2,5-dihydroxy-3,6-dimethylbenzaldehyde and an appropriate active methylene compound, such as ethyl 2-octanoate, as key starting materials.

Figure 1: Retrosynthetic analysis for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2,5-dihydroxy-3,6-dimethylbenzaldehyde

This starting material can be prepared from 2,5-dimethylhydroquinone through a formylation reaction, such as the Duff reaction or the Reimer-Tiemann reaction.

Protocol: Duff Reaction

-

To a solution of 2,5-dimethylhydroquinone in trifluoroacetic acid, add hexamethylenetetramine in portions.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, hydrolyze the reaction mixture with aqueous acid (e.g., HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield 2,5-dihydroxy-3,6-dimethylbenzaldehyde.

Step 2: Knoevenagel Condensation

-

In a round-bottom flask, dissolve 2,5-dihydroxy-3,6-dimethylbenzaldehyde and ethyl 2-octanoate in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base, such as piperidine or pyridine, and a small amount of acetic acid.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

Figure 2: Proposed synthetic workflow for 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.

Physicochemical Properties and Spectroscopic Characterization

Based on its structure, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is expected to be a crystalline solid with poor solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C17H22O3 |

| Molecular Weight | 274.36 g/mol [10] |

| CAS Number | 1092331-85-5[10] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Estimated 150-170 °C |

| LogP | Estimated 4.5 - 5.5 |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.0-11.0 (s, 1H, -OH)

-

δ 7.0-7.5 (m, 2H, Ar-H)

-

δ 2.5-2.8 (t, 2H, -CH₂- adjacent to coumarin ring)

-

δ 2.2-2.4 (s, 6H, 2 x Ar-CH₃)

-

δ 1.2-1.6 (m, 8H, -(CH₂)₄-)

-

δ 0.8-1.0 (t, 3H, -CH₃ of hexyl)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 160-165 (C=O)

-

δ 150-158 (Ar-C-O, Ar-C-OH)

-

δ 110-145 (Ar-C and C=C of pyrone ring)

-

δ 20-35 (Aliphatic -CH₂- and -CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

3200-3400 (O-H stretch)

-

2850-2960 (C-H stretch, aliphatic)

-

1700-1730 (C=O stretch, lactone)

-

1580-1620 (C=C stretch, aromatic and pyrone)

-

-

Mass Spectrometry (ESI-MS):

-

m/z [M+H]⁺ = 275.16

-

Potential Biological Activities and Mechanisms of Action

The structural motifs present in 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one suggest several potential biological activities.

Antioxidant Activity

The phenolic hydroxyl group at the 5-position is a key feature that can confer significant antioxidant activity by acting as a radical scavenger.[4][11] The electron-donating methyl groups on the aromatic ring may further enhance this activity.

Proposed Mechanism: The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one in DMSO.

-

Prepare serial dilutions of the compound in methanol.

-

In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

Antimicrobial Activity

The lipophilic hexyl chain at the 3-position may facilitate the compound's interaction with and disruption of microbial cell membranes.[12] Coumarin derivatives have shown activity against a range of bacteria and fungi.[13][14]

Proposed Mechanism: The compound may integrate into the lipid bilayer of the microbial cell membrane, altering its fluidity and permeability, leading to cell lysis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a twofold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-